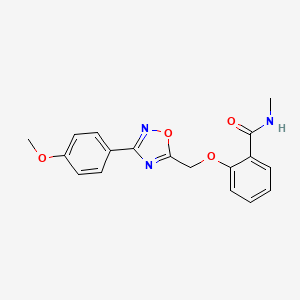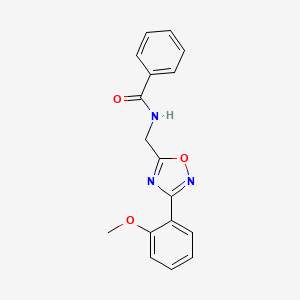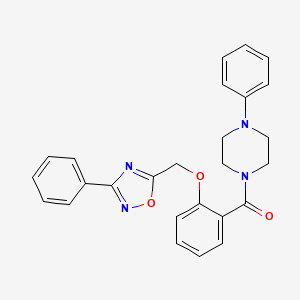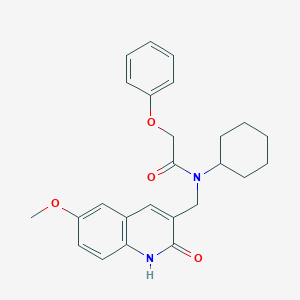
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxyacetamide, also known as CMHPA, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxyacetamide is not fully understood, but it is believed to exert its effects through the inhibition of various signaling pathways involved in tumor growth and inflammation. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxyacetamide has been shown to have various biochemical and physiological effects, such as reducing the levels of pro-inflammatory cytokines and oxidative stress markers in animal models. It has also been found to modulate the expression of certain genes involved in cancer cell growth and survival.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxyacetamide in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. However, one limitation is the lack of extensive studies on its toxicity and pharmacokinetics, which may affect its use in clinical settings.
Future Directions
There are several future directions for research on N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxyacetamide. One direction is to further investigate its anti-tumor activity and potential use as a cancer therapeutic agent. Another direction is to explore its anti-inflammatory properties and potential use in treating inflammatory diseases. Additionally, more studies are needed to determine its toxicity and pharmacokinetics to evaluate its safety for clinical use.
In conclusion, N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxyacetamide is a novel compound with potential therapeutic applications in various scientific research areas. Its synthesis method is relatively simple, and it has shown promising results in inhibiting tumor growth and reducing inflammation. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential clinical applications.
Synthesis Methods
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxyacetamide involves the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with N-cyclohexyl-N-(2-chloroacetyl)amine, followed by the reaction of the resulting intermediate with 2-phenoxyacetic acid. The final product is obtained after purification using column chromatography.
Scientific Research Applications
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxyacetamide has shown potential as a therapeutic agent in various scientific research applications. It has been studied for its anti-tumor activity, with promising results in inhibiting the growth of various cancer cell lines. N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxyacetamide has also been investigated for its anti-inflammatory properties, with studies showing its ability to reduce inflammation and oxidative stress in animal models.
properties
IUPAC Name |
N-cyclohexyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-30-22-12-13-23-18(15-22)14-19(25(29)26-23)16-27(20-8-4-2-5-9-20)24(28)17-31-21-10-6-3-7-11-21/h3,6-7,10-15,20H,2,4-5,8-9,16-17H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDPODWHBQRARA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxyacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

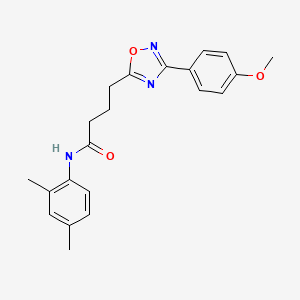
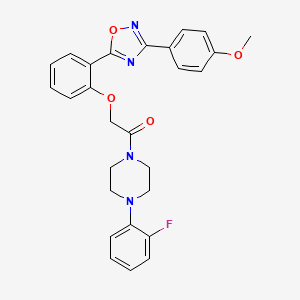

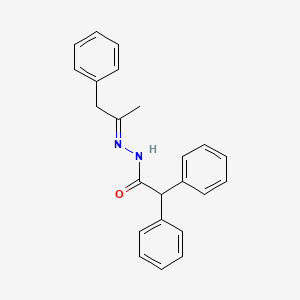
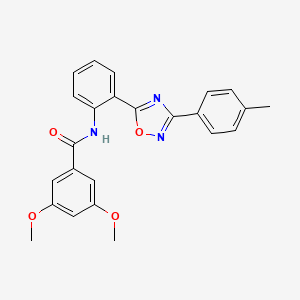
![(Z)-2,7-dimethyl-N'-(3,4,5-trimethoxybenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7715157.png)
